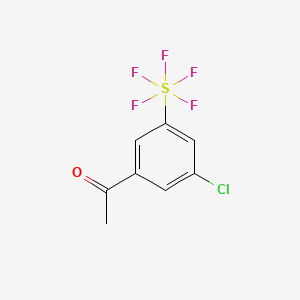

3'-Chloro-5'-(pentafluorosulfur)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF5OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKYPWIXBPTSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3'-Chloro-5'-(pentafluorosulfur)acetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, reactivity, and potential applications of 3'-Chloro-5'-(pentafluorosulfur)acetophenone. As a novel chemical entity, this molecule combines the well-established chemical scaffold of acetophenone with the unique and powerful pentafluorosulfur (SF₅) group. The introduction of the SF₅ group, often termed a "super-trifluoromethyl group," is anticipated to bestow remarkable properties, including high electronegativity, metabolic stability, and lipophilicity, making it a compound of significant interest in medicinal chemistry and materials science.[1][2] This document will explore the theoretical underpinnings of its behavior, propose synthetic strategies, and discuss its potential in the development of new therapeutics and functional materials.

Introduction: The Significance of the Pentafluorosulfur Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The pentafluorosulfur (SF₅) group, in particular, has emerged as a substituent of profound interest due to its unique combination of properties.[2][3] It is one of the most electronegative and electron-withdrawing groups known, while also being exceptionally stable both thermally and chemically.[2][3]

The SF₅ group is significantly more lipophilic than the trifluoromethyl (CF₃) group, a feature that can enhance membrane permeability and bioavailability of drug candidates.[2][3] Its steric bulk is comparable to a tert-butyl group, allowing it to serve as a bioisostere with distinct electronic characteristics.[3] These attributes make the SF₅ group a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3] The target molecule, this compound, positions this unique group on a chloro-substituted acetophenone core, a common scaffold in medicinal chemistry, presenting a novel platform for chemical exploration.

Predicted Physicochemical Properties

While experimental data for this compound is not publicly available, we can predict its core properties based on the constituent moieties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₆ClF₅SO | Based on the chemical structure. |

| Molecular Weight | ~292.65 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Colorless to pale yellow solid or liquid | Acetophenone is a liquid, but halogenated and higher molecular weight derivatives are often solids at room temperature.[4] |

| Melting Point | Moderately low | Expected to be higher than acetophenone (19-20 °C) due to increased molecular weight and intermolecular forces. |

| Boiling Point | High | Significantly higher than acetophenone (202 °C) due to the substantial increase in molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | The large, nonpolar SF₅ group and the aromatic ring will dominate, leading to poor water solubility. |

| Lipophilicity (LogP) | High | The SF₅ group is known to be highly lipophilic, which will be the major contributor to a high LogP value.[2] |

| Stability | High | The SF₅ group is known for its exceptional thermal and chemical stability.[2][3] The acetophenone core is also generally stable. |

Proposed Synthetic Pathways

The synthesis of this compound is not described in the current literature. However, a plausible multi-step synthesis can be devised based on established methods for the introduction of the SF₅ group and Friedel-Crafts acylation.

A logical retrosynthetic analysis suggests two primary approaches, both likely commencing from a pre-functionalized benzene ring.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Proposed)

Pathway A: Late-Stage Acylation (More Plausible)

This pathway relies on the established synthesis of SF₅-aromatics followed by the introduction of the acetyl group.

Step 1: Synthesis of 1,2-Bis(3-chloro-5-nitrophenyl) disulfide

-

Rationale: Disulfides are common precursors for the synthesis of aryl-SF₅ compounds.

-

Procedure: 1-Bromo-3-chloro-5-nitrobenzene is reacted with sodium disulfide (Na₂S₂) in a suitable solvent like DMF or ethanol. The reaction mixture is heated to promote the nucleophilic aromatic substitution of the bromine.

Step 2: Synthesis of 3-Chloro-5-nitrobenzenesulfur pentafluoride

-

Rationale: Direct fluorination of the disulfide is a known method to introduce the SF₅ group.

-

Procedure: The disulfide from Step 1 is subjected to oxidative fluorination. This is a hazardous reaction that requires specialized equipment. It can be achieved using elemental fluorine diluted in nitrogen or with reagents like silver(II) fluoride (AgF₂).

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group needs to be converted to an amino group for further functionalization.

-

Procedure: The nitro compound from Step 2 is reduced to the corresponding aniline using standard conditions, such as iron powder in acidic medium (e.g., HCl/ethanol) or catalytic hydrogenation.

Step 4: Sandmeyer Reaction

-

Rationale: The amino group can be converted to an iodide, which is a versatile handle for cross-coupling reactions.

-

Procedure: The aniline from Step 3 is diazotized using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is then treated with potassium iodide to yield 1-chloro-3-iodo-5-(pentafluorosulfur)benzene.

Step 5: Introduction of the Acetyl Group

-

Rationale: A Stille or Suzuki coupling reaction can be used to introduce the acetyl group.

-

Procedure: The aryl iodide from Step 4 is reacted with a suitable acetylating agent, such as tributyl(1-ethoxyvinyl)tin in the presence of a palladium catalyst (for Stille coupling), followed by acidic workup to hydrolyze the enol ether to the ketone.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound.

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the methyl protons of the acetyl group, expected around δ 2.6-2.8 ppm. - Three aromatic protons appearing as multiplets or distinct signals in the range of δ 7.5-8.5 ppm. The strong electron-withdrawing nature of the SF₅ and acetyl groups will shift these protons downfield. |

| ¹³C NMR | - A signal for the carbonyl carbon around δ 195-200 ppm. - A signal for the methyl carbon around δ 25-30 ppm. - Aromatic carbon signals between δ 120-150 ppm. The carbon attached to the SF₅ group will show a complex splitting pattern due to C-F coupling. |

| ¹⁹F NMR | - The SF₅ group will exhibit a characteristic AB₄ spin system. - A doublet for the four equatorial fluorine atoms (Fₑ) and a quintet for the single axial fluorine atom (Fₐ). - The chemical shifts are expected to be in the typical range for aryl-SF₅ compounds, with Fₑ around δ 60-80 ppm and Fₐ around δ 80-100 ppm. |

| IR Spectroscopy | - A strong C=O stretching band for the ketone at approximately 1680-1700 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region. - Strong S-F stretching bands, typically observed in the range of 800-950 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 in a ~3:1 ratio). - Fragmentation is likely to involve the loss of the methyl group (M-15) and the acetyl group (M-43). |

Predicted Chemical Reactivity

The reactivity of this compound will be governed by the interplay of the three substituents on the aromatic ring and the reactivity of the acetyl group.

Diagram of Electronic Effects on the Aromatic Ring

Caption: Electronic effects of the substituents on the aromatic ring.

Aromatic Ring Reactivity

-

Electrophilic Aromatic Substitution (EAS): The aromatic ring is expected to be highly deactivated towards EAS due to the presence of three electron-withdrawing groups (SF₅, Cl, and acetyl). The SF₅ and acetyl groups are strongly deactivating, while the chloro group is weakly deactivating.[5][6] Forcing conditions would be required for any substitution to occur. The directing effects of the substituents would lead to complex product mixtures, with the 2-, 4-, and 6-positions being the most likely sites for substitution, although such reactions are predicted to be very difficult.

-

Nucleophilic Aromatic Substitution (NAS): The strong electron-withdrawing nature of the SF₅ and acetyl groups will activate the aromatic ring towards NAS, particularly at the position of the chlorine atom.[7][8] Reaction with strong nucleophiles could lead to the displacement of the chloride.

Acetyl Group Reactivity

The acetyl group is expected to exhibit typical ketone chemistry.[6][9]

-

Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride.

-

Oxidation: Under forcing conditions, the acetyl group can be oxidized.

-

Alpha-Halogenation: The methyl protons are acidic and can be removed by a base, allowing for reactions at the alpha-carbon, such as halogenation.

Potential Applications in Drug Discovery and Materials Science

The unique properties imparted by the SF₅ group suggest several potential applications for this compound and its derivatives.

-

Medicinal Chemistry: As a building block, this compound could be used to synthesize novel drug candidates. The SF₅ group can enhance metabolic stability and cell permeability, potentially leading to drugs with improved pharmacokinetic profiles.[3][10] The acetophenone moiety can be a handle for further chemical modifications to explore structure-activity relationships. SF₅-containing compounds have shown promise as antimalarial and anti-inflammatory agents.[10][11]

-

Agrochemicals: The SF₅ group is also of interest in the development of new pesticides and herbicides.[1][12] Its high lipophilicity can improve the efficacy of these agents.

-

Materials Science: The high electronegativity and stability of the SF₅ group make it an attractive component for advanced materials, such as liquid crystals, polymers, and dielectrics.

Safety and Handling

While no specific safety data exists for this compound, it should be handled with the precautions appropriate for a novel, potentially hazardous chemical.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards of Related Compounds: Organofluorine compounds can have unique toxicological profiles.[13][14] Fluorine gas and hydrofluoric acid are highly corrosive and toxic.[13] While the SF₅ group is generally stable, decomposition under harsh conditions could release hazardous substances.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound represents a promising yet unexplored chemical entity. The powerful and unique properties of the pentafluorosulfur group, combined with the versatile chemistry of the acetophenone scaffold, make it a valuable target for synthesis and investigation. This guide provides a theoretical framework for its properties, reactivity, and synthesis, offering a foundation for researchers to explore its potential in drug discovery, agrochemicals, and materials science. The successful synthesis and characterization of this molecule will undoubtedly open new avenues for the application of the "super-trifluoromethyl" group in chemical innovation.

References

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. Available at: [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Available at: [Link]

-

Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Available at: [Link]

-

Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. Available at: [Link]

-

Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. Available at: [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. PubMed. Available at: [Link]

-

Fluorine Safety. Purdue University. Available at: [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. ResearchGate. Available at: [Link]

-

Electrophilic Substitution Reactions - Haloarenes. CK-12 Foundation. Available at: [Link]

-

N.M.R. Spectra of Some Aliphatic Sulphur Pentafluorides. RSC Publishing. Available at: [Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. Available at: [Link]

-

ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Available at: [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

-

m-chloroacetophenone undergoes an electrophilic aromatic substitution (EAS) reaction, creating an iodinated product. Chegg. Available at: [Link]

-

Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]

-

Organic Synthesis by use of acetyl group of acetophenones. Chemistry Journal of Moldova. Available at: [Link]

-

Fluorine and sulfur- an old combination with a new lease of life. Scientific Update. Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

-

Acetophenone. Wikipedia. Available at: [Link]

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. PubMed. Available at: [Link]

-

Developments in the synthesis of new SF5-containing compounds. Universite de Geneve. Available at: [Link]

-

18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. Available at: [Link]

-

Biologically Active Organofluorine Compounds. SciSpace. Available at: [Link]

-

Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. Available at: [Link]

-

Acetophenone. PubChem. Available at: [Link]

-

A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PubMed Central. Available at: [Link]

-

Organofluorine chemistry. Wikipedia. Available at: [Link]

-

22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]

-

Acetophenone | Structure, Functional Group & Derivatives. Study.com. Available at: [Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed Central. Available at: [Link]

-

Use of a Novel Fluorinated Organosulfur Compound To Isolate Bacteria Capable of Carbon-Sulfur Bond Cleavage. PubMed Central. Available at: [Link]

-

Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. ResearchGate. Available at: [Link]

-

Fluorine Gas Safety Guideline. University of California, Santa Barbara. Available at: [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. American Chemical Society. Available at: [Link]

-

Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Available at: [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. Acetophenone - Wikipedia [en.wikipedia.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetophenone–Chemical Properties and Reactivity_Chemicalbook [chemicalbook.com]

- 10. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

electronic properties of pentafluorosulfur-substituted aromatics

An In-Depth Technical Guide to the Electronic Properties of Pentafluorosulfur-Substituted Aromatics

Introduction: The Emergence of a "Super" Functional Group

In the landscape of modern medicinal and materials chemistry, the quest for novel functional groups that can predictably and potently modulate molecular properties is relentless. Among the array of electron-withdrawing groups, the pentafluorosulfur (SF5) moiety has emerged as a uniquely powerful tool. Often dubbed a "super-trifluoromethyl group," its combination of extreme electron deficiency, high lipophilicity, and exceptional stability offers chemists a distinct advantage in the design of advanced molecules.[1]

This guide provides an in-depth exploration of the core electronic properties of SF5-substituted aromatics. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, outlining the structural and physicochemical consequences, established characterization protocols, and the direct impact these electronics have on applications in drug discovery and materials science. This document is intended for researchers, scientists, and development professionals seeking to leverage the unique characteristics of the SF5 group in their work.

The Electronic Signature of the Pentafluorosulfur Group

The utility of the SF5 group is fundamentally rooted in its profound influence on the electronic environment of an aromatic ring. This influence is a composite of several key characteristics that distinguish it from other common electron-withdrawing substituents.

Extreme Electron-Withdrawing Strength

The defining feature of the SF5 group is its exceptional electron-withdrawing capability, which surpasses that of the ubiquitous trifluoromethyl (-CF3) and nitro (-NO2) groups.[2] This potent effect stems from the cumulative inductive pull of five highly electronegative fluorine atoms bonded to a central sulfur atom.[3] This creates a strong dipole and significantly lowers the electron density of the attached aromatic system.

This electronic pull is quantitatively captured by Hammett constants (σ), which measure the electronic influence of a substituent on a reaction center. The SF5 group exhibits some of the largest positive σ values, indicating its powerful electron-withdrawing nature through both inductive (field) and resonance effects.

Table 1: Comparison of Electronic and Physicochemical Parameters

| Substituent | Hammett Constant (σp) | Electronegativity (Pauling Scale) | Hansch Lipophilicity (π) | Volume (ų) |

|---|---|---|---|---|

| -SF5 | 0.68[4][5] | 3.65[1] | 1.23[4] | 55.4[4] |

| -CF3 | 0.53 - 0.54[4] | 3.36[1] | 0.88[4] | 34.6[4] |

| -NO2 | 0.78 | 3.44 | -0.28 | ~30 |

| -CN | 0.66 | 3.19 | -0.57 | ~25 |

| -tBu | -0.20 | 2.55 | 1.98 | 76.9[4] |

Data compiled from multiple sources for comparative purposes.

Impact on Aromatic Reactivity

The powerful electron-withdrawing nature of the SF5 group fundamentally alters the reactivity of the aromatic ring.

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): By pulling electron density from the π-system, the SF5 group makes the aromatic ring less nucleophilic and thus highly resistant to traditional electrophilic attack.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, this electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles.[6][7] This property is invaluable for the late-stage functionalization of complex molecules, as an SF5-substituted arene can readily undergo displacement reactions with various nucleophiles.[7][8][9]

Structural and Physicochemical Consequences

The electronic properties of the SF5 group are inextricably linked to its unique three-dimensional structure and resulting physicochemical characteristics.

Molecular Geometry and Steric Profile

X-ray crystallographic studies reveal that the sulfur atom in the SF5 group maintains an approximately octahedral coordination environment when bonded to an aromatic ring.[10] The structure features one axial S-F bond (S-Fax) and four equatorial S-F bonds (S-Feq).[10] All S-F bond lengths are very similar, typically ranging from 1.57 to 1.62 Å.[10]

While electronically dominant, the SF5 group also possesses a significant steric profile. Its molecular volume (55.4 ų) is intermediate between the smaller trifluoromethyl group (34.6 ų) and the much larger tert-butyl group (76.9 ų).[4] This unique size and octahedral geometry can enforce specific conformations in molecules, influencing their interaction with biological receptors or their packing in solid-state materials.[4][8][9]

Lipophilicity and Stability

A remarkable and highly advantageous property of the SF5 group is its high lipophilicity.[2] Despite the polarity of the S-F bonds, the overall substituent is hydrophobic, with a Hansch parameter (π = 1.23) significantly greater than that of the CF3 group (π = 0.88).[4] This characteristic is particularly valuable in drug design, as it can enhance a molecule's ability to permeate cell membranes, thereby improving bioavailability.[3]

Furthermore, the strength of the sulfur-fluorine bonds imparts exceptional thermal and chemical stability to the SF5 group.[2][3][11] This robustness ensures the group remains intact under physiological conditions and during various synthetic manipulations, making it a reliable component in drug candidates and high-performance materials.

Synthesis of Pentafluorosulfur-Substituted Aromatics

The growing interest in SF5-aromatics has been fueled by advances in synthetic chemistry. While historically challenging to access, several reliable methods are now established. The two primary industrial-scale approaches involve the oxidative fluorination of sulfur-containing precursors.

-

Direct Fluorination: This method involves treating nitro-substituted diaryl disulfides with elemental fluorine to produce nitro(pentafluorosulfanyl)benzenes.[12]

-

Umemoto's Synthesis: A two-step alternative that avoids the direct use of F2 in the final step. It begins with the conversion of aryl thiols or disulfides into arylsulfur chlorotetrafluorides (ArSF4Cl), which are then fluorinated to yield the final ArSF5 product.[12] This method often provides better yields and a broader substrate scope.[12]

Caption: Primary synthetic routes to SF5-aromatics.

Experimental and Computational Characterization

Validating the electronic impact of the SF5 group requires a combination of experimental techniques and computational modeling. This dual approach provides a self-validating system where theoretical predictions are confirmed by empirical data.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful technique for directly probing the electron-accepting nature of an SF5-aromatic compound. By measuring the reduction potential, one can quantify how readily the molecule accepts an electron. A more positive reduction potential indicates a more electron-deficient system, directly reflecting the electron-withdrawing strength of the SF5 substituent.

Experimental Protocol: Generalized CV for an SF5-Aromatic Compound

-

Preparation of Solution:

-

Dissolve the SF5-aromatic analyte in a suitable high-purity, anhydrous solvent (e.g., acetonitrile, dichloromethane) to a concentration of approximately 1 mM.

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to the solution to ensure conductivity. The electrolyte must be electrochemically inert within the potential window of interest.

-

-

Cell Assembly:

-

Assemble a three-electrode electrochemical cell:

-

Working Electrode: A glassy carbon or platinum disk electrode.

-

Reference Electrode: A stable reference, such as a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

-

-

-

Deoxygenation:

-

Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle inert gas blanket over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan from an initial potential where no reaction occurs towards negative potentials to observe the reduction event(s).

-

Apply a potential ramp at a defined scan rate (e.g., 100 mV/s) and record the resulting current.

-

Scan in the reverse direction to observe the corresponding oxidation of the reduced species, if the process is reversible.

-

-

Internal Standard and Analysis:

-

After acquiring the data for the analyte, add an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc+).

-

Record the CV of the mixture.

-

Analyze the voltammogram to determine the half-wave potential (E1/2) of the reduction event for the SF5-aromatic compound, referenced against the internal standard. This value provides a reliable measure of its electron-accepting ability.

-

Computational Modeling: Density Functional Theory (DFT)

DFT calculations provide invaluable insights that complement experimental results. By modeling SF5-aromatic compounds, researchers can:

-

Visualize Electron Distribution: Generate electrostatic potential maps to visually confirm the polarization induced by the SF5 group.

-

Calculate Molecular Orbitals: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy in an SF5-aromatic compared to its non-substituted analog is a clear theoretical indicator of its enhanced electron-accepting character.

-

Simulate Reaction Mechanisms: Computational studies can elucidate the pathways of reactions, such as SNAr, confirming that the SF5 group lowers the activation energy for nucleophilic attack.[8]

Applications Driven by Electronic Properties

The unique electronic signature of the SF5 group translates directly into tangible benefits in applied chemical sciences.

Medicinal Chemistry and Drug Development

The SF5 group is increasingly used as a bioisostere—a substituent that mimics the size, shape, or electronic character of another group to enhance biological activity.[11] It is often employed to replace CF3, t-butyl, nitro, or halogen moieties.[13]

The rationale is clear: the strong electron-withdrawing nature and high stability can lead to improved metabolic resistance, preventing enzymatic degradation of the drug.[3] Simultaneously, its high lipophilicity can improve membrane permeability and bioavailability.[3] The combination of these effects can enhance binding affinity to target proteins and prolong a drug's effective lifespan in the body.[1][3] A prominent example is an analog of the antimalarial drug mefloquine, where replacing a CF3 group with an SF5 group resulted in a several-fold increase in in-vivo activity and a longer half-life.[1]

Advanced Materials Science

In materials science, the goal is often to create molecules with tailored bulk properties. The SF5 group is used to construct highly stable, electron-deficient aromatic systems.[2] These molecules are promising candidates for:

-

Organic Electronics: As n-type (electron-accepting) materials in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

-

Liquid Crystals: The group's steric bulk and strong dipole moment can influence the intermolecular interactions that govern liquid crystalline phases.

-

High-Performance Polymers: Incorporating SF5-aromatics into polymer backbones can enhance thermal stability and chemical resistance.

Caption: From core properties to advanced applications.

Conclusion

The pentafluorosulfur group is far more than a mere chemical curiosity; it is a validated and powerful tool for molecular design. Its defining electronic characteristic—an exceptionally strong and stable electron-withdrawing nature—coupled with high lipophilicity and a distinct steric profile, provides a predictable means to modulate the properties of aromatic systems. For researchers in drug discovery, it offers a pathway to enhanced metabolic stability and bioavailability. For materials scientists, it is a building block for robust, electron-deficient materials with tailored functionalities. As synthetic accessibility continues to improve, the application of SF5-substituted aromatics is poised to expand, driving innovation across the chemical sciences.

References

-

Welch, J. T., & Allmendinger, T. (2017). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. [Link]

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Kanishchev, O. S., & Dolbier, W. R. (2016). SF5-Substituted Aromatic Heterocycles. ResearchGate. [Link]

-

Falceto, A., et al. (2015). Pentafluoroorthotellurate Uncovered: Theoretical Perspectives on an Extremely Electronegative Group. PMC - PubMed Central. [Link]

-

Ilardi, E. A., & Togni, A. (2013). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

-

Carboni, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

Beier, P., et al. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. [Link]

-

Grant, K. I., & Spicer, M. D. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. [Link]

-

Carboni, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

-

Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-

Unoh, Y., et al. (2023). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv. [Link]

-

Matouš, J., & Beier, P. (2024). Recent advances in the chemistry and the application of SF5-compounds. ResearchGate. [Link]

-

Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

-

Chovancova, J., et al. (2023). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. [Link]

-

Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC - NIH. [Link]

-

Filatov, A. S., et al. (2019). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. [Link]

-

Dolbier, W. R. (2010). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Potential Applications of 3'-Chloro-5'-(pentafluorosulfur)acetophenone in Modern Drug Discovery

Abstract

The relentless pursuit of novel chemical matter with superior pharmacological properties is a central theme in contemporary drug discovery. The pentafluorosulfur (SF5) group has emerged as a functional moiety of significant interest, offering a unique combination of physicochemical properties that can profoundly influence the disposition and efficacy of bioactive molecules.[1] This technical guide provides a forward-looking analysis of 3'-Chloro-5'-(pentafluorosulfur)acetophenone, a scaffold that, while not extensively studied, combines the SF5 group with a classic pharmacophoric element. We will deconstruct the constituent parts of the molecule, propose high-potential therapeutic applications based on established medicinal chemistry principles, and provide detailed, actionable experimental workflows for its evaluation, with a specific focus on kinase inhibitor discovery.

The Pentafluorosulfur (SF5) Group: A Bioisostere for the Modern Era

The SF5 group, often dubbed a "super-trifluoromethyl group," is a relatively new entrant into the medicinal chemist's toolbox, primarily due to historical synthetic challenges.[2][3] Its growing adoption stems from a unique profile of properties that distinguish it from more conventional halogenated groups.

Core Physicochemical Properties

The defining characteristics of the SF5 group are its extreme stability, high electronegativity, and significant lipophilicity.[1][3] These attributes allow it to act as a powerful modulator of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Electronegativity and Stability: With strong sulfur-fluorine bonds, the SF5 group is one of the most electron-withdrawing and chemically robust functional groups available.[1][4] This imparts exceptional metabolic stability, often protecting adjacent positions on an aromatic ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).[1]

-

Lipophilicity: Despite its polarity, the SF5 group significantly increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][5]

-

Steric Profile: Its octahedral geometry provides a unique three-dimensional footprint, larger than a trifluoromethyl group but smaller than a tert-butyl group, allowing for novel steric interactions within protein binding pockets.[6]

The SF5 Group as a Strategic Bioisostere

A bioisostere is a chemical substituent that can replace another group in a lead compound without negatively impacting biological activity, while potentially improving physicochemical or pharmacokinetic properties. The SF5 group is an effective bioisostere for several common moieties.[7][8]

| Property | Pentafluorosulfur (-SF5) | Trifluoromethyl (-CF3) | tert-Butyl (-tBu) | Nitro (-NO2) |

| Hansch Lipophilicity (π) | 1.23 [6] | 0.88[6] | 1.98 | -0.28 |

| Hammett Constant (σp) | 0.68 [6] | 0.53[6] | -0.20 | 0.78 |

| Volume (ų) | 55.4 [6] | 34.6[6] | 76.9[6] | ~26 |

| Metabolic Stability | Very High[1] | High | Moderate (Oxidation) | Low (Reduction) |

| Dipole Moment (on Benzene) | 3.44 D [4] | 2.60 D[4] | ~0.5 D | ~4.0 D[4] |

Table 1: Comparative analysis of the SF5 group against common bioisosteres. The SF5 group offers a unique balance of high lipophilicity and strong electron-withdrawing character, distinct from other groups.

The strategic replacement of a CF3 or nitro group with an SF5 group can thus be a powerful lead optimization strategy to enhance metabolic stability and cell penetration while maintaining or improving target engagement.[1][8]

Deconstructing the 3'-Chloro-5'-(SF5)acetophenone Scaffold

The title compound represents a novel starting point for fragment-based or lead-generation campaigns. Its potential can be hypothesized by analyzing its three key components.

-

Pentafluorosulfur (SF5) Moiety: As discussed, this group imparts high lipophilicity and metabolic stability. Its placement at the 5'-position influences the electronics of the entire phenyl ring.

-

Chloro Moiety: The chlorine atom at the 3'-position is an electron-withdrawing group that can participate in halogen bonding with protein targets. It also provides a potential vector for synthetic modification via cross-coupling reactions.

-

Acetophenone Core: The acetophenone fragment is a common feature in many bioactive molecules.[9] The ketone's carbonyl oxygen is an excellent hydrogen bond acceptor, a critical interaction for anchoring ligands in many enzyme active sites, particularly the hinge region of protein kinases. The methyl group can be further functionalized to explore deeper pockets or serve as a linker.

Combining these features, the 3'-Chloro-5'-(SF5)acetophenone scaffold is a metabolically robust, lipophilic fragment with a key hydrogen-bond accepting feature and multiple vectors for synthetic elaboration.

Primary Proposed Application: A Scaffold for Kinase Inhibitor Discovery

The acetophenone core strongly suggests protein kinases as a high-priority target class. The kinase family is one of the most validated target classes in oncology and immunology, and the acetophenone motif is present in numerous known kinase inhibitors where the carbonyl oxygen interacts with the "hinge" region of the kinase ATP-binding site. The SF5-cognate of the kinase inhibitor Semaxanib has already been explored, validating this approach.[2]

Rationale and Strategic Workflow

The core hypothesis is that the acetophenone unit will serve as the "hinge-binding" anchor, while the SF5-chlorophenyl ring will occupy the hydrophobic pocket, with the SF5 group providing metabolic stability and favorable lipophilicity.

A standard drug discovery screening cascade would be employed to validate this scaffold and identify initial hits.

Caption: A typical kinase inhibitor screening cascade.

Detailed Experimental Protocol: Initial Kinase Panel Screening

This protocol outlines a standard biochemical assay to obtain initial activity data for this compound against a broad kinase panel.

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.

Materials:

-

This compound (Test Compound)

-

DMSO (Assay Grade)

-

Kinase Panel (e.g., Eurofins KinaseProfiler™ or similar)

-

Kinase-specific substrates and cofactors

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

White, opaque 384-well assay plates (e.g., Corning #3570)

-

Acoustic liquid handler (e.g., ECHO 525) for compound dispensing

-

Luminometer plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution plate in DMSO to generate concentrations for IC50 determination if proceeding to dose-response. For a single-point screen, use the 10 mM stock.

-

-

Assay Plate Preparation:

-

Using an acoustic liquid handler, transfer 10 nL of compound from the stock/dilution plate to the 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 10 µL final reaction volume).

-

Include positive controls (no enzyme) and negative controls (DMSO vehicle) on each plate.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

-

Dispense 5 µL of the 2X master mix into each well of the assay plate.

-

Prepare a 2X ATP solution.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

-

Seal the plate and incubate at room temperature for the recommended time (typically 60 minutes).

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read the plate on a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for the test compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Hits are typically defined as compounds showing >50% inhibition at 10 µM.

-

Proposed Lead Optimization Strategy

Initial hits from the screening campaign would be subjected to a rigorous lead optimization program. The goal is to systematically modify the scaffold to improve potency, selectivity, and drug-like properties.

Caption: A decision-making workflow for SAR exploration.

Broader Potential Applications

While kinase inhibition is a compelling starting point, the physicochemical properties of the scaffold could be advantageous in other therapeutic areas. Acetophenone derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[9][10] The introduction of the SF5 group to these known acetophenone-based pharmacophores could be a viable strategy to improve their metabolic stability and overall drug-like properties, potentially reviving old scaffolds or creating best-in-class molecules.

Conclusion

This compound stands as a promising, unexplored starting point for drug discovery. The strategic combination of a proven hinge-binding element (acetophenone) with the robust, lipophilic, and metabolically stable SF5 group provides a strong rationale for its evaluation against therapeutically relevant targets, particularly protein kinases. The workflows and protocols detailed in this guide offer a clear, actionable path for researchers to unlock the potential of this novel chemical matter. As the synthesis of SF5-containing building blocks becomes more accessible, scaffolds like this will play an increasingly important role in the development of next-generation therapeutics.[2]

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Al-aboudi, A. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

-

Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. [Link]

-

Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

-

Various Authors. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. MDPI. [Link]

-

Tarasenko, E. A., et al. (2020). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. [Link]

-

Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. [Link]

- Google Patents. (2021). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

-

Welch, J. T., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

-

Permana, D., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]

-

Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

-

Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

Patsnap. (2021). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka. [Link]

-

Qiu, X., et al. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research. [Link]

-

Autechaux. (2024). Unlocking Chemical Synthesis: A Comprehensive Guide to 3'-Chloro-5'-fluoroacetophenone. [Link]

-

The Royal Society of Chemistry. (2015). RSC Advances REVIEW. [Link]

-

MDPI. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

- Google Patents. (2021).

-

Le, T. (2014). Developments in the synthesis of new SF5-containing compounds. Université de Lyon. [Link]

-

Hu, J., et al. (2019). Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. Chemistry – An Asian Journal. [Link]

-

Scholars Research Library. (2013). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. sussex.figshare.com [sussex.figshare.com]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Application Notes and Protocols: Synthesis of SF5-Acetophenone via Friedel-Crafts Acylation

Introduction: The Rising Prominence of the Pentafluorosulfanyl Group in Drug Discovery

The pentafluorosulfanyl (SF5) group has emerged from relative obscurity to become a highly sought-after substituent in modern medicinal chemistry and drug development. Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a unique constellation of properties that can significantly enhance the pharmacological profile of therapeutic candidates. Its potent electron-withdrawing nature, combined with substantial steric bulk, high metabolic stability, and increased lipophilicity, allows for the fine-tuning of a molecule's efficacy, pharmacokinetics, and overall drug-like properties. The synthesis of versatile building blocks, such as SF5-acetophenone, is therefore of critical importance, providing a gateway to a diverse array of more complex, biologically active molecules. This application note provides a detailed examination of the Friedel-Crafts acylation of pentafluorosulfanylbenzene for the synthesis of 4'-(pentafluorosulfanyl)acetophenone, addressing the inherent challenges and offering a comprehensive, field-proven protocol for its successful execution.

Mechanistic Insights: Overcoming the Challenge of a Deactivated Ring

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, facilitating the introduction of an acyl group onto an aromatic ring. The reaction typically proceeds through the formation of a highly electrophilic acylium ion, generated from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] This acylium ion is then attacked by the nucleophilic π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. Subsequent deprotonation re-establishes aromaticity and yields the final ketone product.[2]

However, the Friedel-Crafts acylation is notoriously challenging on aromatic rings bearing strongly electron-withdrawing groups. The pentafluorosulfanyl (SF5) group is a powerful deactivator, significantly reducing the nucleophilicity of the benzene ring and impeding the electrophilic attack. This deactivation necessitates more forcing reaction conditions, including the use of a stoichiometric amount of a potent Lewis acid catalyst to drive the reaction forward.[3]

The mechanism for the acylation of pentafluorosulfanylbenzene is illustrated below:

Caption: Mechanism of SF5-Acetophenone Synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the Friedel-Crafts acylation of deactivated aromatic compounds and should be performed by trained personnel in a well-ventilated fume hood.[4][5]

Materials:

-

Pentafluorosulfanylbenzene (C₆H₅SF₅)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Formation of the Acylium Ion Complex: Cool the flask in an ice bath. Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane. The reaction is exothermic.[4]

-

Addition of Pentafluorosulfanylbenzene: Once the initial exotherm has subsided, add pentafluorosulfanylbenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction may require heating to reflux for several hours to proceed to completion due to the deactivated nature of the starting material.[6]

-

Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.[5]

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution, and finally with a saturated brine solution.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-(pentafluorosulfanyl)acetophenone.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Value/Range | Rationale |

| Stoichiometry (SF₅-Benzene:AcCl:AlCl₃) | 1 : 1.1-1.2 : 1.1-1.5 | A slight excess of acetyl chloride and a stoichiometric amount of AlCl₃ are necessary to drive the reaction to completion with the deactivated substrate. |

| Solvent | Anhydrous Dichloromethane | An inert solvent that is suitable for Friedel-Crafts reactions. |

| Temperature | 0 °C to Reflux | Initial cooling controls the exothermic formation of the acylium ion complex. Subsequent heating may be required to overcome the activation energy barrier for the deactivated ring. |

| Reaction Time | 2-24 hours | The reaction time will vary depending on the reaction temperature and the specific batch of reagents. Monitoring by TLC is crucial. |

| Work-up | Acidic quench followed by basic wash | The acidic quench decomposes the AlCl₃ complex. The basic wash removes any unreacted acetyl chloride and acidic byproducts. |

| Expected Yield | Moderate | Due to the deactivated nature of pentafluorosulfanylbenzene, yields may be lower than those for activated aromatic substrates. |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Insufficient activation of the acylating agent or deactivation of the catalyst.

-

Solution: Ensure all reagents and glassware are scrupulously dry. Use a fresh, high-purity batch of anhydrous aluminum chloride. Consider increasing the reaction temperature or prolonging the reaction time.

-

-

Formation of Byproducts:

-

Cause: Side reactions due to moisture or impurities.

-

Solution: Use anhydrous solvents and reagents. Purify the starting materials if necessary.

-

-

Difficult Purification:

-

Cause: Similar polarity of the product and starting material.

-

Solution: Optimize the eluent system for column chromatography. Consider vacuum distillation for purification if the product is thermally stable.

-

Safety and Handling

Working with pentafluorosulfanyl compounds and the reagents for Friedel-Crafts acylation requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent Handling:

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment (e.g., glove box or under an inert atmosphere).

-

Acetyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Pentafluorosulfanylbenzene: While generally stable, all fluorinated compounds should be handled with care. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Friedel-Crafts acylation of pentafluorosulfanylbenzene presents a viable, albeit challenging, route to the valuable building block, 4'-(pentafluorosulfanyl)acetophenone. By understanding the mechanistic hurdles posed by the strongly deactivating SF5 group and employing carefully controlled, anhydrous reaction conditions with a potent Lewis acid catalyst, researchers can successfully synthesize this key intermediate. The protocol and insights provided herein are intended to empower scientists in drug discovery and development to harness the unique potential of the pentafluorosulfanyl group in their pursuit of novel and improved therapeutics.

References

- Abd El Sater, M., René, F., Blanchard, N., Juan Cabrera-Trujillo, J., Miqueu, K., & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au, 5(4), 275-287.

-

Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Grigolato, L., Brittain, W. D. G., El-Sagheer, A. H., Brown, T., & Cobb, S. L. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166–170.

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

- Du, L., Elliott, B., Echegoyen, L., & DesMarteau, D. D. (2007). Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride.

- Beier, P., Pastýříková, T., Vida, N., & Iakobson, G. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(6), 1466–1469.

- Singh, R. P., & Shreeve, J. M. (2004). New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF 5) Substituents Into Aliphatic Organic Compounds. Organic Letters, 6(16), 2741–2743.

-

University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

- Tevere, V. J., Welch, J. T., & Savoie, P. R. (2015). Use of 1-Pentafluorosulfanyl-phenylacetylenes for the Preparation of SF5-Substituted Five-Membered Ring Heterocycles Through 1,3-Dipolar Cycloadditions. Isoxazoles and Isoxazolines. Journal of Fluorine Chemistry, 179, 139-145.

-

Clark, J. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

- Tang, B., et al. (2013). Method for synthesizing metoxyl acetophenone.

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

- Majumdar, K. C., & Chattopadhyay, B. (2014). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry, 12(30), 5589-5612.

- Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 846–867.

Sources

Synthesis of 3'-Chloro-5'-(pentafluorosulfur)acetophenone: An Application Note and Detailed Protocol

Introduction: The Significance of the Pentafluorosulfur Moiety in Modern Chemistry

The pentafluorosulfur (SF₅) group has emerged as a fascinating and highly valuable functional group in contemporary medicinal and agricultural chemistry. Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety boasts a unique combination of properties, including high electronegativity, metabolic stability, and significant lipophilicity, which can profoundly and beneficially influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The synthesis of aromatic compounds bearing the SF₅ group is therefore of paramount importance for the development of novel pharmaceuticals and agrochemicals. This application note provides a detailed, field-proven protocol for the synthesis of 3'-Chloro-5'-(pentafluorosulfur)acetophenone, a key building block for accessing more complex molecules.

The synthetic strategy hinges on the well-established Friedel-Crafts acylation reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction allows for the introduction of an acetyl group onto an aromatic ring. The choice of starting material, 1-chloro-3-(pentafluorosulfur)benzene, is critical. The directing effects of the substituents on the aromatic ring are a key consideration in electrophilic aromatic substitution. The chloro group is a deactivating ortho-, para-director, while the strongly electron-withdrawing pentafluorosulfur group is a deactivating meta-director.[5][6][7][8][9] Fortuitously, in 1-chloro-3-(pentafluorosulfur)benzene, both substituents direct the incoming electrophile to the 5-position, thus favoring the formation of the desired product.

Chemical Properties and Safety Considerations

A thorough understanding of the chemical properties and safety hazards associated with all reagents is a prerequisite for any successful and safe synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 1-Chloro-3-(pentafluorosulfur)benzene | C₆H₄ClF₅S | 238.61 | Irritant, handle in a well-ventilated fume hood. |

| Acetyl Chloride | C₂H₃ClO | 78.50 | Flammable, corrosive, causes severe skin burns and eye damage. Reacts violently with water. |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic fumes. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Skin and eye irritant, may cause cancer. |

| This compound | C₈H₆ClF₅OS | 280.65 | Potential skin and eye irritant. Handle with care. |

Safety Precautions:

-

All manipulations should be carried out in a certified chemical fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

Anhydrous conditions are crucial for the success of the Friedel-Crafts acylation. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Pentafluorosulfur compounds should be handled with care, as they can be toxic.[10]

-

The workup procedure involves quenching the reaction with ice and hydrochloric acid, which is highly exothermic and should be performed cautiously.

Experimental Protocol

Synthesis of 1-chloro-3-(pentafluorosulfur)benzene

Friedel-Crafts Acylation of 1-chloro-3-(pentafluorosulfur)benzene

This protocol details the synthesis of this compound via a Friedel-Crafts acylation reaction.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the aluminum chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Reagents: Cool the suspension to 0°C using an ice bath. To the dropping funnel, add a solution of 1-chloro-3-(pentafluorosulfur)benzene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

-

Reaction: Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The reaction mixture will typically become a colored slurry.[12]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and signals in the aromatic region corresponding to the protons on the substituted benzene ring. For comparison, the methyl protons in 2',3',4',5',6'-pentafluoroacetophenone appear at approximately 2.64 ppm.[14]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product. The mass spectrum of the related 2',3',4',5',6'-pentafluoroacetophenone shows a molecular ion peak at m/z 210.[14]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By leveraging a well-established Friedel-Crafts acylation protocol and a thorough understanding of the directing effects of the substituents, researchers can reliably access this valuable building block. The unique properties of the pentafluorosulfur group make this compound and its derivatives highly attractive for the development of new and improved pharmaceuticals and agrochemicals. Adherence to the detailed safety precautions is essential for the safe execution of this synthesis.

References

-

Chem LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (2025, July 25). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

-

S.M.A.R.T. Lab Videos. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Chem LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Chloro-5'-(trifluoromethoxy)acetophenone. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-Chloro-acetophenone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 10. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. websites.umich.edu [websites.umich.edu]

- 14. 2',3',4',5',6'-PENTAFLUOROACETOPHENONE(652-29-9) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols: 3'-Chloro-5'-(pentafluorosulfur)acetophenone as a Premier Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pentafluorosulfur Moiety

In the landscape of modern materials science and medicinal chemistry, the rational design of molecular scaffolds is paramount to achieving desired functionality. The emergence of the pentafluorosulfur (SF₅) group as a "super-trifluoromethyl" bioisostere has opened new avenues for the development of novel materials and therapeutics.[1][2] 3'-Chloro-5'-(pentafluorosulfur)acetophenone stands out as a particularly valuable building block, offering a unique combination of steric and electronic properties. The presence of the SF₅ group imparts exceptional thermal and chemical stability, high electronegativity, and increased lipophilicity, which can significantly enhance the performance of target molecules.[2][3] This guide provides an in-depth exploration of the applications and synthetic protocols for leveraging the unique attributes of this compound in the creation of innovative materials.

The pentafluorosulfur group is known for its profound electron-withdrawing nature, which can influence the reactivity of the aromatic ring and the adjacent acetyl group.[4] This, combined with the chloro substituent, provides a versatile platform for a variety of chemical transformations. The applications of SF₅-containing compounds are expanding rapidly, with notable successes in agrochemicals, pharmaceuticals, and advanced polymers.[5]

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₅OS | N/A |

| Molecular Weight | 292.65 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |

Safety Precautions:

-

Causes skin irritation (H315) [6]

-

Causes serious eye irritation (H319) [6]

-

May cause respiratory irritation (H335) [6]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Synthetic Transformations and Applications

The reactivity of this compound can be broadly categorized into transformations of the acetyl group and modifications of the aromatic ring.

I. Transformations of the Acetyl Group

The acetyl group serves as a versatile handle for a wide range of synthetic elaborations, enabling the construction of diverse molecular architectures.

The conversion of the ketone to an amine is a fundamental transformation in medicinal chemistry. The resulting amines can serve as key intermediates for the synthesis of pharmacologically active compounds.

Caption: Reductive Amination Workflow

Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale: This one-pot procedure is highly efficient and tolerates a wide range of functional groups. The mild reducing agent, NaBH(OAc)₃, is selective for the iminium ion intermediate, minimizing side reactions.

Chalcones are important precursors for flavonoids and other heterocyclic compounds with diverse biological activities. The Claisen-Schmidt condensation of this compound with an aromatic aldehyde provides access to novel chalcone derivatives.

Caption: Aldol Condensation Workflow

Protocol: General Procedure for Aldol Condensation

-

Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.05 eq) in ethanol (0.5 M).

-

To this solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously. The product often precipitates out of the solution.

-

Monitor the reaction by TLC. Upon completion (typically 2-6 hours), pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate any remaining product.

-

Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry.

-